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L-Methionine, [methyl-3H]

specific activity detection sensitivity liquid scintillation counting

L-Methionine, [methyl-3H] (CAS 76408-00-9) is a tritium-labeled essential amino acid in which the methyl group of the methionine side chain carries a 3H radiolabel at specifically labeled position. Commercially supplied at radiochemical purity >97% and specific activity ranging from 70–85 Ci/mmol (2,590–3,145 GBq/mmol) by major vendors , this compound serves as a radioactive tracer for the universal methyl donor S-adenosyl-L-methionine (AdoMet) in over 200 transmethylation reactions, enabling quantitative tracking of methyl group fate in protein, lipid, RNA, and DNA methylation pathways.

Molecular Formula C5H11NO2S
Molecular Weight 155.24 g/mol
Cat. No. B1643753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Methionine, [methyl-3H]
Molecular FormulaC5H11NO2S
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1T3
InChIKeyFFEARJCKVFRZRR-QYCITVKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Methionine, [methyl-3H] — Radiochemical Specifications and Core Research Utility


L-Methionine, [methyl-3H] (CAS 76408-00-9) is a tritium-labeled essential amino acid in which the methyl group of the methionine side chain carries a 3H radiolabel at specifically labeled position. Commercially supplied at radiochemical purity >97% and specific activity ranging from 70–85 Ci/mmol (2,590–3,145 GBq/mmol) by major vendors , this compound serves as a radioactive tracer for the universal methyl donor S-adenosyl-L-methionine (AdoMet) in over 200 transmethylation reactions, enabling quantitative tracking of methyl group fate in protein, lipid, RNA, and DNA methylation pathways. Label position specificity at the S-methyl group has been confirmed by mass spectrometry and NMR spectroscopy of deuterated analogs [1].

Why L-Methionine, [methyl-3H] Cannot Be Interchanged with Other Radiolabeled Methionine Analogs


Radiolabeled methionine analogs — including [methyl-14C]methionine, [35S]methionine, and pre-formed S-adenosyl-L-[methyl-3H]methionine — are not functionally interchangeable despite sharing the methionine backbone. The choice of radionuclide determines specific activity (spanning a >460-fold range between 3H and 14C), detection modality, subcellular autoradiographic resolution, and — critically — whether the label tracks the methyl group exclusively or the entire methionine molecule. Furthermore, the labeling position dictates which metabolic pools become accessible to measurement; exogenous pre-formed [3H]AdoMet fails to label cytoskeletal methylation targets that intracellularly generated [3H]AdoMet from [methyl-3H]methionine readily accesses [1]. Radiolytic decomposition rates and storage requirements diverge substantially across isotopes, with shelf-life and experimental reproducibility directly affected [2]. These differences create distinct experimental windows and procurement criteria that preclude simple substitution.

L-Methionine, [methyl-3H] — Quantitative Differential Evidence Against Closest Comparators


Specific Activity: [methyl-3H] vs. [methyl-14C]Methionine — A >460-Fold Detection Sensitivity Differential

The specific activity of commercially available L-[methyl-3H]methionine (70–85 Ci/mmol; Revvity NEN NET061 series ) exceeds that of L-[methyl-14C]methionine (50–60 mCi/mmol, i.e., 0.05–0.06 Ci/mmol; Amerigo Scientific [1]) by a factor of approximately 1,167–1,700 fold. At the theoretical maximum, tritium offers 28.8 Ci/mmol versus 0.0624 Ci/mmol for carbon-14, a 462-fold intrinsic advantage [2]. A dedicated synthesis device can produce L-[methyl-3H]methionine at 0.4–3.3 TBq/mmol (10.8–89.2 Ci/mmol) versus L-[methyl-14C]methionine at only 1.85–2.3 GBq/mmol (0.05–0.062 Ci/mmol) [3]. This specific activity differential directly determines the minimum detectable quantity of methylated product in enzymatic assays, with 3H-labeled substrates enabling detection of femtomole-level methylation events that would remain below the counting threshold with 14C labeling.

specific activity detection sensitivity liquid scintillation counting radiotracer

Dual-Isotope Kinetic Resolution: [methyl-3H] vs. [methyl-14C] Co-Labeling Discriminates Metabolically Labile and Stable AdoMet Pools

In a definitive dual-isotope pulse-chase study by Farooqui et al. (1983) [1], Saccharomyces cerevisiae and isolated rat hepatocytes were labeled with [methyl-14C]methionine (long pulse, labeling a metabolically 'stable' AdoMet pool) followed by [methyl-3H]methionine (short pulse, selectively labeling a 'labile' AdoMet pool). The differential decay kinetics of the two labels within AdoMet revealed t₁/₂ values of 3 minutes (³H, labile pool) versus 8 minutes (¹⁴C, stable pool) in yeast, and 4 minutes (³H) versus 18 minutes (¹⁴C) in hepatocytes. The ³H/¹⁴C ratio decreased sharply during the chase period. Subcellular fractionation further localized the labile (³H-labeled) pool to the cytosol and the stable (¹⁴C-labeled) pool to the vacuole (yeast) or mitochondria (hepatocytes). This 2.7-fold (yeast) to 4.5-fold (hepatocytes) difference in turnover rates between the two isotopes is a direct consequence of the experimental design exploiting the high specific activity of ³H for short pulse labeling and the stability of ¹⁴C for long-term pool labeling — a paradigm unachievable with a single-isotope approach.

S-adenosylmethionine compartmentation dual-label kinetics metabolic flux analysis methylation

Cellular Viability and Radiobiological Safety: [methyl-3H] vs. [35S]Methionine in Sensitive Biological Systems

Macqueen (1979) [1] demonstrated a striking radiotoxicity differential between [35S]methionine and [3H]methionine in pre-implantation mouse embryos. Exposure to [35S]methionine at concentrations as low as 1 µCi/mL (specific activity 1,100 Ci/mmol) prevented normal embryonic development, with 50 µCi/mL causing embryo degeneration and death within hours even after only 30 minutes of exposure. In contrast, [methyl-3H]methionine (12 Ci/mmol) produced no effect on embryo viability even at concentrations as high as 200 µCi/mL. The mechanistic basis lies in the physical properties of the emitted beta particles: 35S emits betas with a maximum energy of 167 keV and a tissue path length of ~0.32 mm, producing dense ionization tracks capable of causing chromatid breaks and chromosome rearrangements. Tritium emits betas with a maximum energy of only 18.6 keV and an average range in water of ~0.56 µm [2], depositing energy within subcellular dimensions and producing far less radiotoxic damage per disintegration. This differential has direct practical consequences: [methyl-3H]methionine enables metabolic labeling of viable cells and developing organisms where [35S]methionine is prohibitively toxic.

radiotoxicity embryo viability protein synthesis labeling beta particle path length

Differential Labeling Fate: [methyl-3H]Methionine Labels Lipid and RNA Fractions, Unlike [1-14C]Leucine Which Is Confined Primarily to Protein

Ishiwata et al. (1993) [1] directly compared the tissue incorporation fate of L-[methyl-3H]methionine (³H-Met), L-[1-14C]leucine (¹⁴C-Leu), and L-2-[18F]fluorotyrosine in mice bearing FM3A mammary carcinomas. While total brain uptake of ³H-Met was higher than that of the other two amino acids, analysis of the acid-precipitable fraction (APF) revealed a critical divergence in labeling fate: most of the ¹⁴C from ¹⁴C-Leu was identified in labeled proteins, whereas considerable amounts of ³H from ³H-Met were recovered in the lipid and RNA fractions. This differential distribution reflects the dual metabolic fate of the methionine methyl group — it can be incorporated into protein via methionine incorporation during translation, but also converted via AdoMet into methylated phospholipids (e.g., phosphatidylcholine), methylated RNA species, and other small methylated molecules. The study concluded that ³H-Met is unsuitable as a pure proxy for protein synthesis rate (PSR) measurement, while ¹⁴C-Leu is superior for that purpose. However, this very property makes [methyl-3H]methionine uniquely informative for studies requiring simultaneous tracking of methylation across multiple macromolecular classes — protein, lipid, and RNA.

protein synthesis measurement methyl group partitioning acid-precipitable fraction tracer selectivity

Intracellular vs. Exogenous Methyl Donor: Differential Membrane Protein Methylation Targets and Inhibitor Sensitivity

Ro et al. (1984) [1] established that the methylation pattern of human erythrocyte membrane proteins differs fundamentally depending on whether the methyl donor is generated intracellularly from L-[methyl-3H]methionine or supplied exogenously as pre-formed S-adenosyl-L-[methyl-3H]methionine (AdoMet). Three key differential findings emerged: (1) Cytoskeletal components band 2.1 and band 4.1 were methylated only when [methyl-3H]methionine was the precursor (intracellular AdoMet generation), not with exogenous AdoMet. (2) S-adenosyl-L-homocysteine (SAH) at 10 µM inhibited exogenous AdoMet-mediated methylation by 95% but inhibited methionine-mediated (intracellular) methylation by only 22% — a 4.3-fold differential in inhibitor sensitivity. (3) The alkali lability of the resulting protein methyl esters differed markedly: at pH 6.0 (30 min, 37°C), 30% of exogenous AdoMet-mediated methyl esters were hydrolyzed versus 0% for methionine-mediated esters; at pH 7.4, the respective labilities were 60% versus 30%. These data demonstrate that [methyl-3H]methionine and pre-formed [3H]AdoMet are not interchangeable substrates: they access distinct methylation compartments and produce protein modifications with different chemical stability profiles.

protein carboxyl methylation S-adenosylmethionine methyltransferase erythrocyte membrane SAH inhibition

L-Methionine, [methyl-3H] — Evidence-Backed Application Scenarios for Procurement Decision-Making


Subcellular AdoMet Pool Compartmentation Studies Using Dual-Isotope Pulse-Chase Protocols

When the research objective requires kinetic discrimination between metabolically labile and stable intracellular S-adenosylmethionine pools, [methyl-3H]methionine is irreplaceable. As demonstrated by Farooqui et al. (1983), short-pulse labeling with [methyl-3H]methionine (t₁/₂ of labeled AdoMet: 3–4 min) combined with long-pulse labeling using [methyl-14C]methionine (t₁/₂: 8–18 min) enables simultaneous resolution of cytosolic (labile) and organellar (stable) AdoMet compartments [1]. The 2.7- to 4.5-fold kinetic differential between the two isotopic labels provides the quantitative basis for compartmental flux analysis. This dual-isotope strategy is feasible only because [methyl-3H]methionine offers the high specific activity needed for short-pulse detection while remaining distinguishable from 14C in dual-channel liquid scintillation counting.

In Vivo Methylation Pathway Tracing Across Multiple Macromolecular Classes

For studies requiring simultaneous tracking of methyl group incorporation into proteins, phospholipids (e.g., phosphatidylcholine via the PEMT pathway), RNA, and small methylated metabolites, [methyl-3H]methionine is the uniquely informative radiotracer. Ishiwata et al. (1993) demonstrated that ³H from [methyl-3H]methionine distributes into protein, lipid, and RNA fractions in brain and tumor tissue, whereas [14C]leucine labeling is confined primarily to protein [1]. This multi-compartment labeling property has been exploited in studies of methyl group partitioning during high methyl demand states, where 50–75% of the [methyl-3H] label was recovered in creatine and phosphatidylcholine . Researchers studying the methionine cycle, one-carbon metabolism, or phospholipid methylation should select [methyl-3H]methionine specifically for its broad methyl group reporting capability.

Live-Cell and Intact-Organism Protein Methylation Studies Where Radiotoxicity Must Be Avoided

When experimental systems involve viable primary cells, developing embryos, or intact organisms requiring metabolic labeling without radiation-induced toxicity, [methyl-3H]methionine is the mandated choice over [35S]methionine. Macqueen (1979) demonstrated that [35S]methionine causes complete embryo lethality at concentrations as low as 1 µCi/mL, while [methyl-3H]methionine at 200 µCi/mL (200-fold higher) has no effect on viability [1]. This safety differential arises from the physical properties of tritium beta emission (maximum energy 18.6 keV; average tissue range ~0.56 µm) versus 35S (167 keV; range ~0.32 mm). Investigators designing in vivo methylation assays, stable isotope labeling in cell culture, or developmental biology tracer experiments should procure [methyl-3H]methionine to ensure experimental outcomes reflect biological methylation rather than radiation-induced artifacts.

Intact-Cell Protein Carboxyl Methylation Studies Targeting Cytoskeletal Substrates

Research focused on protein carboxyl methylation of cytoskeletal components (e.g., band 2.1, band 4.1 in erythrocytes, or analogous proteins in other cell types) specifically requires [methyl-3H]methionine as the methyl donor precursor rather than pre-formed S-adenosyl-L-[methyl-3H]methionine. Ro et al. (1984) established that exogenous [3H]AdoMet fails to label these cytoskeletal targets, while intracellularly generated [3H]AdoMet from [methyl-3H]methionine does [1]. Furthermore, the resulting protein methyl esters exhibit differential chemical stability depending on the methyl donor source, with important implications for downstream analytical workflows. Procurement of [methyl-3H]methionine rather than pre-formed [3H]AdoMet is essential for any study requiring physiologically authentic methylation of the cytoskeletal proteome in intact cells.

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